2-ethoxy-N-(4-hydroxy-3-methylbutan-2-yl)benzamide
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Overview
Description
2-Ethoxy-N-(4-hydroxy-3-methylbutan-2-yl)benzamide is an organic compound with the molecular formula C14H21NO3. This compound is characterized by the presence of an ethoxy group, a hydroxy group, and a benzamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(4-hydroxy-3-methylbutan-2-yl)benzamide typically involves the reaction of 2-ethoxybenzoic acid with 4-hydroxy-3-methylbutan-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-N-(4-hydroxy-3-methylbutan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 2-ethoxy-N-(4-oxo-3-methylbutan-2-yl)benzamide.
Reduction: Formation of 2-ethoxy-N-(4-hydroxy-3-methylbutan-2-yl)aniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Ethoxy-N-(4-hydroxy-3-methylbutan-2-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in the treatment of various diseases.
Industry: Used in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(4-hydroxy-3-methylbutan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methylbutan-2-one: Shares the hydroxy and methylbutan-2-one moiety but lacks the benzamide and ethoxy groups.
2-Ethoxybenzoic acid: Contains the ethoxy and benzoic acid moiety but lacks the hydroxy and methylbutan-2-yl groups
Uniqueness
2-Ethoxy-N-(4-hydroxy-3-methylbutan-2-yl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the ethoxy and hydroxy groups allows for diverse chemical reactivity, while the benzamide moiety contributes to its potential biological activities .
Properties
Molecular Formula |
C14H21NO3 |
---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
2-ethoxy-N-(4-hydroxy-3-methylbutan-2-yl)benzamide |
InChI |
InChI=1S/C14H21NO3/c1-4-18-13-8-6-5-7-12(13)14(17)15-11(3)10(2)9-16/h5-8,10-11,16H,4,9H2,1-3H3,(H,15,17) |
InChI Key |
HULZJMRJWVNQKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC(C)C(C)CO |
Origin of Product |
United States |
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